4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide
CAS No.: 953159-12-1
Cat. No.: VC5959013
Molecular Formula: C22H24N4O4S
Molecular Weight: 440.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953159-12-1 |
|---|---|
| Molecular Formula | C22H24N4O4S |
| Molecular Weight | 440.52 |
| IUPAC Name | 4-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |
| Standard InChI | InChI=1S/C22H24N4O4S/c23-31(29,30)19-10-8-17(9-11-19)14-15-24-21(27)7-4-16-26-22(28)13-12-20(25-26)18-5-2-1-3-6-18/h1-3,5-6,8-13H,4,7,14-16H2,(H,24,27)(H2,23,29,30) |
| Standard InChI Key | SVDOLRXPEQLIIP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 3 with a phenyl group and at position 1 with a butanamide chain. The butanamide moiety terminates in a 4-sulfamoylphenethyl group, introducing both hydrophobic (phenyl) and hydrophilic (sulfonamide) regions. Key structural attributes include:
-
Molecular Formula: CHNOS
-
Molecular Weight: 440.52 g/mol
-
SMILES Notation: C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
-
InChIKey: SVDOLRXPEQLIIP-UHFFFAOYSA-N.
The pyridazinone core contributes to planar rigidity, while the sulfamoylphenethyl group enhances solubility and potential hydrogen-bonding interactions with biological targets .
Physicochemical Profile
While experimental solubility data remain unreported, computational predictions suggest moderate aqueous solubility due to the polar sulfonamide group. The logP value (estimated at ~2.8) indicates balanced lipophilicity, favoring membrane permeability and central nervous system penetration.
Table 1: Molecular Properties of 4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide
| Property | Value |
|---|---|
| CAS No. | 953159-12-1 |
| Molecular Formula | CHNOS |
| Molecular Weight | 440.52 g/mol |
| Hydrogen Bond Donors | 3 (sulfonamide NH, amide NH) |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 10 |
Hypothetical Synthesis and Derivative Design
Structural Modifications
Recent strategies in related compounds involve:
-
Hydrophobic Tail Appendages: Benzylation of hydroxyl groups to enhance CA/COX-2 binding .
-
Sulfonate Functionalization: Introduction of polar groups to optimize interactions with enzymatic hydrophilic pockets .
Biological Activities and Mechanism of Action
Carbonic Anhydrase Inhibition
The sulfamoyl group chelates Zn in the CA active site, while the pyridazinone ring occupies hydrophobic regions. Analogous compounds (e.g., Polmacoxib derivatives) show nanomolar affinities for hCA II (K = 5.3–49.7 nM) .
Cyclooxygenase-2 Selectivity
The 4-sulfamoylphenethyl group aligns with COX-2’s hydrophilic pocket, reducing COX-1 off-target effects. In vitro assays of similar structures report 47.1% COX-2 inhibition at 20 μM .
5-Lipoxygenase Modulation
Limited data suggest pyridazinones may interfere with arachidonic acid metabolism, though mechanisms remain unclear .
Table 2: Comparative Inhibitory Profiles of Analogous Pyridazinone Derivatives
| Compound | hCA II K (nM) | COX-2 Inhibition (%) | 5-LOX IC (μM) |
|---|---|---|---|
| Polmacoxib Analogue | 5.3 | 52.4 | 12.1 |
| Benzyloxy Derivative | 18.4 | 38.9 | 18.7 |
| Sulfonate Hybrid | 8.7 | 45.6 | 15.3 |
Structure-Activity Relationships (SAR)
Critical Substituents
-
Pyridazinone Core: Essential for planar stacking with aromatic residues in CA/COX-2.
-
Sulfamoyl Group: Zn coordination and hydrogen bonding with Asn (hCA II) .
-
Butanamide Spacer: Optimizes distance between pyridazinone and sulfonamide groups for dual-target engagement.
Hydrophobic Interactions
Benzylation of the pyridazinone 3-position (as in 5a-c derivatives) enhances CA XII selectivity (K = 13.3–18.4 nM) , suggesting similar modifications could refine this compound’s isoform specificity.
Therapeutic Implications and Future Directions
Anti-Inflammatory Applications
Multi-target inhibition of CA, COX-2, and 5-LOX may mitigate NSAID-induced gastrointestinal toxicity while enhancing efficacy in conditions like rheumatoid arthritis .
Challenges and Optimization
-
Solubility Limitations: Pro-drug strategies or nanoparticle formulations may address poor bioavailability.
-
Selectivity Refinement: Isoform-specific CA inhibitors require tailored substituents to minimize off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume